Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate
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Overview
Description
Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Catalysts and reagents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The methoxy(methyl)amino group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxobutanoate: Lacks the methoxy(methyl)amino group, making it less reactive in certain substitution reactions.
Methyl 4-[methoxy(methyl)amino]-4-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
4-[Methoxy(methyl)amino]-4-oxobutanoic acid: The carboxylic acid form, which has different reactivity and solubility properties
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C8H15NO4/c1-4-13-8(11)6-5-7(10)9(2)12-3/h4-6H2,1-3H3 |
InChI Key |
HYRWIMZMUGCXAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N(C)OC |
Origin of Product |
United States |
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